molecular formula C13H13NOS2 B14330566 2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile CAS No. 98606-85-0

2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

Cat. No.: B14330566
CAS No.: 98606-85-0
M. Wt: 263.4 g/mol
InChI Key: UCALIKCVCDMOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound with a complex structure that includes a benzoyl group, two methylsulfanyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with a suitable nucleophile to introduce the benzoyl group. This is followed by the introduction of the methylsulfanyl groups through nucleophilic substitution reactions. The nitrile group is then introduced through a reaction with a cyanide source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleophiles or electrophiles in the biological environment.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
  • (Z)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile

Uniqueness

2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is unique due to the presence of both methylsulfanyl groups and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

98606-85-0

Molecular Formula

C13H13NOS2

Molecular Weight

263.4 g/mol

IUPAC Name

2-(4-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

InChI

InChI=1S/C13H13NOS2/c1-9-4-6-10(7-5-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3

InChI Key

UCALIKCVCDMOJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.